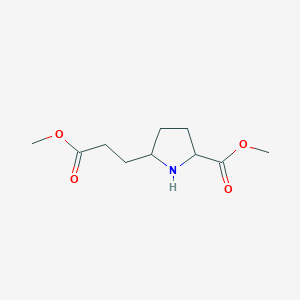

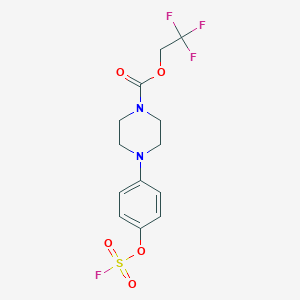

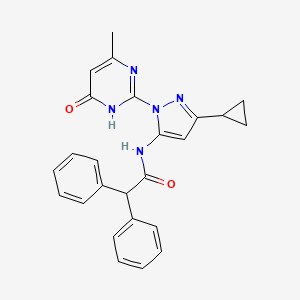

![molecular formula C18H19N3O5S2 B2806965 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-73-5](/img/structure/B2806965.png)

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring .Aplicaciones Científicas De Investigación

Antimicrobial Activity

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: exhibits potent antimicrobial properties. It has been investigated for its ability to combat bacterial, fungal, and viral infections. Researchers have explored its potential as a novel antimicrobial agent, particularly against drug-resistant strains. The compound’s unique structure may interfere with essential cellular processes in pathogens, making it a promising candidate for future drug development .

Anticancer Potential

This compound also shows promise in the fight against cancer. Its benzothiazole scaffold contributes to its cytotoxic effects. Researchers have studied its impact on cancer cell lines, including breast, lung, and colon cancer. Preliminary results suggest that it inhibits tumor growth and induces apoptosis (programmed cell death). Further investigations are underway to unlock its full potential as an anticancer agent .

Antioxidant Properties

The presence of the thiazole ring in (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide imparts antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage. This compound may find applications in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

Inflammation lies at the core of many diseases. This compound has been investigated for its anti-inflammatory potential. By modulating inflammatory pathways, it could contribute to managing conditions like arthritis, inflammatory bowel disease, and even neuroinflammation. Researchers are keen on unraveling its precise mechanisms of action .

Antihypertensive Activity

High blood pressure affects millions worldwide. Some studies have explored the vasorelaxant properties of (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide . It may help dilate blood vessels, potentially aiding in hypertension management. However, more research is needed to validate its efficacy and safety .

Hepatoprotective Potential

The liver plays a vital role in detoxification and metabolism. This compound has been investigated for its hepatoprotective effects. It may shield liver cells from damage caused by toxins, drugs, or infections. Researchers are keen on understanding its impact on liver function and disease prevention .

Other Applications

Beyond the mentioned fields, this compound’s versatility extends to potential applications in Alzheimer’s disease (due to its anti-Alzheimer properties), diabetes management (as an antidiabetic agent), and even as an industrial chemical. Its structural features make it an exciting target for further exploration .

If you’d like more detailed information on any specific application, feel free to ask! 😊 .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-25-10-9-21-15-8-7-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-3-5-13(26-2)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONVQBIIVHDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)

![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)

![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)